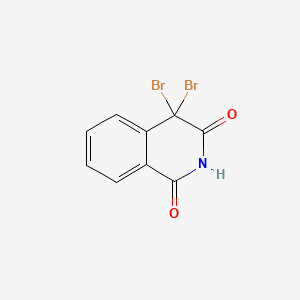

4,4-Dibromo-1,3(2H,4H)-isoquinolinedione

Description

Properties

IUPAC Name |

4,4-dibromoisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTNFDGWEYFHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)C2(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704536 | |

| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17247-29-9 | |

| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dibromo 1,3 2h,4h Isoquinolinedione and Its Precursors

Classical Bromination Strategies

The introduction of two bromine atoms at the C-4 position of the 1,3(2H,4H)-isoquinolinedione nucleus is the most direct conceptual approach to the target compound. This transformation hinges on the reactivity of the C-4 methylene (B1212753) protons, which are activated by the adjacent carbonyl groups and the aromatic ring.

Direct Bromination of 1,3(2H,4H)-Isoquinolinedione and its N-Substituted Derivatives

The direct bromination of 1,3(2H,4H)-isoquinolinedione, also known as homophthalimide, and its N-substituted analogues represents a primary route to 4,4-dibrominated products. The presence of the active methylene group at the C-4 position makes it susceptible to electrophilic and radical bromination. N-substitution can influence the solubility and reactivity of the isoquinolinedione core, potentially affecting the efficiency and outcome of the bromination reaction. For instance, N-phenyl or N-alkyl derivatives can be synthesized to modify the electronic properties and steric environment of the molecule.

While direct bromination of the parent isoquinoline (B145761) under various conditions has been studied, it typically leads to substitution on the benzene (B151609) ring, such as the formation of 5-bromoisoquinoline. researchgate.net However, the presence of the dione (B5365651) functionality in 1,3(2H,4H)-isoquinolinedione directs the reactivity towards the active methylene group at C-4.

Halogenation Reagents and Reaction Conditions

A variety of halogenating agents can be employed for the bromination of active methylene compounds. The choice of reagent and reaction conditions is crucial for achieving the desired geminal dibromination.

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide), UV light; inert solvent (e.g., CCl₄, benzene) | NBS is a common reagent for allylic and benzylic bromination, a reaction analogous to the bromination of the active C-4 position. youtube.com The reaction proceeds via a free radical mechanism. youtube.comyoutube.com |

| Molecular Bromine (Br₂) | Acidic or basic catalysis, or under photolytic conditions | The use of molecular bromine can lead to a mixture of mono- and di-brominated products. Reaction conditions need to be carefully controlled to favor geminal dibromination. |

| Other Brominating Agents | Pyridinium bromide perbromide, copper(II) bromide | These reagents offer alternative methods for bromination and can sometimes provide better selectivity. |

The reaction temperature, solvent, and the stoichiometry of the brominating agent are critical parameters that must be optimized to maximize the yield of the 4,4-dibromo product and minimize side reactions, such as bromination of the aromatic ring.

Optimization of Regioselectivity for Geminal Dibromination at the 4-Position

Achieving selective geminal dibromination at the C-4 position requires careful control of the reaction. The initial monobromination at C-4 increases the acidity of the remaining proton, which can facilitate the second bromination at the same position.

Key factors for optimizing regioselectivity include:

Reaction Stoichiometry: Using at least two equivalents of the brominating agent is necessary for dibromination.

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can sometimes lead to over-bromination or side reactions. Stepwise addition of the brominating agent can also be a strategy to control the reaction.

Catalyst: The choice of an appropriate catalyst, if any, can significantly influence the reaction's outcome. For radical brominations with NBS, the initiator concentration is a key variable.

Multicomponent and Cascade Approaches to Isoquinolinedione Systems

The synthesis of the 1,3(2H,4H)-isoquinolinedione core structure is a prerequisite for its subsequent bromination. Multicomponent and cascade reactions offer efficient pathways to construct this heterocyclic system from simpler starting materials.

Synthesis of Homophthalimide Derivatives as Precursors

Homophthalimide (1,3(2H,4H)-isoquinolinedione) and its derivatives are the direct precursors for the bromination step. These can be synthesized through several established methods. A common approach involves the cyclization of homophthalic acid or its anhydride (B1165640) with ammonia (B1221849) or a primary amine.

| Starting Material | Reagent | Product |

| Homophthalic anhydride | Ammonia or primary amine (R-NH₂) | 1,3(2H,4H)-Isoquinolinedione or N-substituted derivative |

| Homophthalic acid | Ammonia or primary amine (R-NH₂) with heating | 1,3(2H,4H)-Isoquinolinedione or N-substituted derivative |

| 2-Carboxy-phenylacetic acid derivatives | Amidation followed by cyclization | Substituted homophthalimides |

The synthesis of N-substituted derivatives, such as 2-phenylisoquinoline-1,3-dione, can be achieved by reacting homophthalic anhydride with the corresponding aniline. researchgate.net These N-substituted precursors can then be subjected to bromination.

Oxidative Cyclization Reactions in Isoquinolinedione Formation

More advanced synthetic strategies involve cascade or multicomponent reactions that form the isoquinolinedione ring in a single or a few steps. These methods often involve an oxidative cyclization step. For example, some modern synthetic approaches utilize radical cyclization pathways to construct the isoquinolinedione scaffold. researchgate.net While these methods are powerful for creating diverse isoquinolinedione derivatives, they may not be the most direct route if the ultimate goal is solely the 4,4-dibromo derivative. However, they provide access to a wide range of substituted precursors that could be used to explore the scope of the geminal dibromination reaction.

Radical-Mediated Pathways to 1,3(2H,4H)-Isoquinolinediones

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures from simple starting materials. mdpi.com In recent years, significant progress has been made in the use of radical precursors for the synthesis of isoquinoline-1,3-diones. mdpi.comrsc.org

One notable approach involves the visible-light-mediated tandem reaction of acryloylbenzamides with various radical sources such as alkyl boronic acids, arylsulfonylhydrazides, and oxime esters. pearson.com This method allows for the generation of a radical species that adds to the acrylamide (B121943) moiety, followed by an intramolecular cyclization to form the isoquinolinedione ring system in satisfactory yields under mild conditions. pearson.com

Another effective strategy is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. nih.gov This reaction proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, affording the desired isoquinoline-1,3(2H,4H)-dione derivatives in good yields. nih.gov A key advantage of this particular method is that it can proceed without the need for metal catalysts. nih.gov

The synthesis of 4,4-Dibromo-1,3(2H,4H)-isoquinolinedione itself can be envisioned to proceed through a radical bromination of the parent 1,3(2H,4H)-isoquinolinedione. Free radical bromination, often initiated by UV light, involves the homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS), to generate bromine radicals. byjus.com These radicals can then abstract the acidic α-protons at the C-4 position of the isoquinolinedione ring, leading to the formation of a stabilized radical intermediate. Subsequent reaction with a bromine source would then yield the mono- and ultimately the di-brominated product. The use of a radical initiator can facilitate this process. researchgate.net

Novel and Green Synthetic Protocols

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern organic chemistry. This has led to the exploration of photo-induced reactions and metal-free synthetic routes for the synthesis of isoquinolinediones.

Photo-Induced Reactions for Isoquinolinedione Synthesis

Photo-induced reactions offer a green alternative to traditional thermal methods, often proceeding under mild conditions with high selectivity. Visible-light-promoted decarboxylative acyl radical acylation/cyclization of N-methacryloylbenzamides represents a novel approach to acylated isoquinoline-1,3(2H,4H)-dione derivatives. pearson.com

Furthermore, photo-induced tandem reactions have been developed for the synthesis of complex polycyclic systems incorporating the isoquinolinedione core. For instance, the reaction of isoquinoline-1,3,4-triones with alkynes under photochemical conditions can lead to the formation of diverse aza-polycyclic frameworks. pearson.com While not directly yielding the target compound, these methods highlight the utility of photochemistry in constructing the fundamental isoquinolinedione structure.

The synthesis of this compound could potentially be achieved through a photo-induced bromination of the 1,3(2H,4H)-isoquinolinedione precursor. The use of UV-vis irradiation in the presence of a brominating agent like N-bromosuccinimide can facilitate the α-bromination of ketones, often following a radical pathway. researchgate.net This method can be highly efficient and proceed at room temperature without the need for a catalyst or radical initiator. researchgate.net

Metal-Free Synthetic Routes

The elimination of transition metal catalysts from synthetic protocols is highly desirable to reduce cost and environmental impact. Several metal-free approaches for the synthesis of isoquinolinediones have been reported.

As previously mentioned, the cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes provides a metal-free route to the isoquinolinedione core. nih.gov Additionally, base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones using air as the oxidant has been established as a transition-metal-free and reductant-free method. While this introduces a hydroxyl group, it demonstrates the feasibility of metal-free modifications to the isoquinolinedione ring.

The bromination of 1,3(2H,4H)-isoquinolinedione to yield the 4,4-dibromo derivative can also be accomplished under metal-free conditions. The use of N-bromosuccinimide (NBS) catalyzed by an inexpensive and readily available catalyst like silica (B1680970) gel in methanol (B129727) under reflux offers a rapid and efficient method for α-bromination of ketones. rhhz.net This heterogeneous catalysis approach allows for easy recovery and reuse of the catalyst. rhhz.net Another mild and efficient procedure utilizes ammonium (B1175870) acetate (B1210297) as a catalyst for the NBS-mediated α-bromination of cyclic ketones. nih.govrsc.org

Environmentally Benign Methodologies

Green chemistry principles are increasingly being integrated into synthetic planning. For the synthesis of isoquinolinedione derivatives, an efficient and green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. pearson.com This method operates under metal-free and oxidant-free conditions, and the use of a continuous-flow system allows for safe and efficient scale-up. pearson.com

Visible-light-mediated reactions, as discussed in section 2.3.1, are also considered environmentally benign due to their use of light as a renewable energy source and often mild reaction conditions. pearson.com

The proposed synthesis of this compound from its precursor can also be designed with green principles in mind. The use of NBS as a brominating agent is advantageous as it is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com Furthermore, catalytic methods, such as the silica gel-catalyzed bromination, reduce the amount of chemical waste generated. rhhz.net

Synthetic Data at a Glance

Chemical Reactivity and Derivatization Pathways of 4,4 Dibromo 1,3 2h,4h Isoquinolinedione

Reactions Involving the Geminal Dibromide Moiety

The geminal dibromide at the C-4 position is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is the basis for several important derivatization pathways, including nucleophilic substitutions, the formation of spirocyclic systems, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the 4-Position

The carbon atom bearing two bromine atoms is highly activated towards nucleophilic attack. While specific studies on the simple nucleophilic substitution of 4,4-dibromo-1,3(2H,4H)-isoquinolinedione are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous gem-dihalogenated systems. In these systems, one or both bromine atoms can be displaced by a variety of nucleophiles.

The reaction likely proceeds through an initial attack of a nucleophile on the C-4 carbon, leading to the displacement of one bromide ion. A second substitution can then occur, depending on the reaction conditions and the nature of the nucleophile. The presence of two electron-withdrawing carbonyl groups enhances the electrophilicity of the C-4 position, facilitating these substitution reactions. The specific outcomes of these reactions, such as mono- or di-substitution, are contingent on the stoichiometry of the nucleophile and the reaction conditions employed.

Formation of Spiro-Isoquinoline Derivatives

A significant application of the reactivity of the geminal dibromide moiety is in the synthesis of spiro-isoquinoline derivatives. These are compounds in which the C-4 position of the isoquinolinedione core is a spiro-center, connected to another ring system. The formation of these structures is typically achieved through the reaction of this compound or its N-substituted analogs with binucleophilic reagents.

For instance, the reaction of N-substituted 4,4-dibromoisoquinoline-1,3(2H,4H)-diones with binucleophiles like 2-aminophenol (B121084) can lead to the formation of spiro-benzoxazole derivatives. This transformation underscores the utility of the dibromo compound as a precursor for complex heterocyclic systems. The reaction proceeds by a sequence of nucleophilic substitution followed by an intramolecular cyclization.

Palladium-Catalyzed Cross-Coupling Reactions of Dibromides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not widely reported, the general principles of these reactions can be applied to this substrate. The presence of two bromine atoms offers the potential for sequential or double cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions.

In a hypothetical Suzuki coupling, one or both bromine atoms could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl or vinyl substituents at the 4-position. Similarly, a Sonogashira coupling with a terminal alkyne could introduce alkynyl moieties. The Heck reaction would enable the formation of a new carbon-carbon bond with an alkene. The regioselectivity of these reactions, i.e., whether one or both bromine atoms react, would likely be controllable by adjusting the reaction conditions, such as the stoichiometry of the coupling partner and the choice of catalyst and ligands.

Reactivity with Binucleophilic Reagents

The reaction of this compound and its N-substituted derivatives with binucleophilic reagents is a well-established method for the synthesis of spiro-heterocyclic systems. Binucleophiles, which possess two nucleophilic centers, can react with the gem-dibromo moiety to form a new heterocyclic ring spiro-fused at the C-4 position of the isoquinolinedione core.

A variety of binucleophilic reagents can be employed, leading to a diverse range of spiro compounds. For example, reactions with diamines (such as ethylenediamine) or amino alcohols (such as ethanolamine) are expected to yield spiro-imidazolidine or spiro-oxazolidine (B91167) derivatives, respectively. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack and subsequent cyclization.

| Binucleophilic Reagent | Resulting Spiro-Heterocycle |

| 2-Aminophenol | Spiro-benzoxazole |

| Ethylenediamine | Spiro-imidazolidine |

| Ethanolamine | Spiro-oxazolidine |

These reactions are valuable as they provide a straightforward route to complex polycyclic molecules from a relatively simple starting material.

Transformations of the Isoquinolinedione Core Structure

Beyond the reactivity at the C-4 position, the isoquinolinedione core itself can undergo chemical transformations, particularly on the aromatic ring.

Functionalization of the Aromatic Ring System

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration and halogenation. For instance, treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. nih.gov Similarly, reaction with a halogen such as bromine in the presence of a Lewis acid catalyst could lead to the introduction of a bromine atom onto the aromatic ring. The precise location of substitution would depend on the reaction conditions and the combined directing effects of the substituents on the isoquinolinedione core. Such functionalizations would provide further opportunities for derivatization, for example, through reduction of a nitro group to an amine or through further cross-coupling reactions on a newly introduced halogen.

Modifications at the Carbonyl Functions

The dicarbonyl nature of the 1,3(2H,4H)-isoquinolinedione scaffold presents opportunities for selective transformations. While specific studies on the carbonyl modifications of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of related carbonyl compounds.

Selective reduction of one carbonyl group in the presence of the other is a potential pathway to functionalized derivatives. For instance, the use of chemoselective reducing agents could, in principle, afford the corresponding mono-alcohols. The choice of reagent would be crucial in differentiating between the C-1 and C-3 carbonyls, which possess different electronic environments due to their respective neighboring atoms (nitrogen for C-1 and the dibrominated carbon for C-3). Reagents like sodium borohydride, under controlled conditions, or more specialized hydrides could potentially achieve such selectivity.

Another significant transformation is the Wittig reaction, which converts a carbonyl group into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide and could be applied to either the C-1 or C-3 carbonyl of this compound to introduce an exocyclic double bond. The reactivity of each carbonyl towards a Wittig reagent would likely differ, potentially allowing for selective olefination. This would furnish derivatives with extended conjugation and new reactive handles for further chemical exploration.

N-Substitution and N-Functionalization Chemistry

The nitrogen atom at the 2-position of the isoquinolinedione ring is a key site for derivatization, providing a versatile handle for introducing a wide array of substituents and for building more complex molecular architectures.

The N-H bond of the imide functionality can be readily deprotonated by a suitable base to form a nucleophilic anion, which can then be alkylated or arylated.

N-Alkylation: The introduction of alkyl groups at the N-2 position can be achieved through reaction with alkyl halides in the presence of a base. Mechanochemical methods have been shown to be effective for the N-alkylation of imides, offering an environmentally friendly alternative to traditional solution-based approaches. nih.gov For instance, ball milling of an imide with an alkyl halide and a base like potassium carbonate can lead to high yields of the N-alkylated product. nih.gov This methodology is general and can be applied to a variety of imides and alkylating agents. nih.govbeilstein-journals.org A study on the N-alkylation of 6,6'-dibromoisoindigo, a structurally distinct but also dibrominated N-heterocycle, demonstrated that refluxing with potassium carbonate in DMF is a suitable condition. akademisains.gov.my

| Reactant 1 | Reactant 2 | Base | Method | Product | Reference |

| Imide | Alkyl Halide | K₂CO₃ | Ball Milling | N-Alkyl Imide | nih.govbeilstein-journals.org |

| 6,6'-Dibromoisoindigo | Tosylate | K₂CO₃ | Reflux in DMF | N-Alkyl-6,6'-dibromoisoindigo | akademisains.gov.my |

N-Arylation: The introduction of aryl groups at the N-2 position can be accomplished through cross-coupling reactions. While direct N-arylation of this compound is not specifically reported, methods developed for related heterocyclic systems can provide valuable insights. For example, the microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method for forming N-aryl derivatives. nih.govbeilstein-journals.org Such protocols, which are often catalyzed by transition metals like palladium or copper, could likely be adapted for the N-arylation of the target compound.

The nitrogen atom of the isoquinolinedione ring can participate in the formation of bridged systems, leading to conformationally constrained and structurally complex molecules. One approach to such structures involves the reaction of isoquinolinium salts with bis-nucleophiles. A method for the synthesis of 1,4-bridged dihydroisoquinolin-3-ones has been developed, which proceeds through the cascade dearomatizative annulation of isoquinolinium salts. masterorganicchemistry.com While this method starts from a different precursor, it highlights a strategy for creating bridged isoquinoline (B145761) skeletons. It is conceivable that intramolecular cyclization of a suitably functionalized N-substituted this compound could also lead to N-bridged derivatives.

Once the nitrogen is substituted, the resulting N-alkyl or N-aryl derivative of this compound can undergo further reactions. The nature of the N-substituent will significantly influence the subsequent reactivity of the molecule. For instance, if the N-substituent contains a reactive functional group, this can be further elaborated.

The core isoquinolinedione scaffold, now lacking the acidic N-H proton, will exhibit altered reactivity towards electrophiles. The electron-withdrawing nature of the two carbonyl groups and the two bromine atoms at the 4-position deactivates the aromatic ring towards electrophilic aromatic substitution. However, under forcing conditions or with highly reactive electrophiles, reactions at the aromatic ring could potentially occur. The directing effects of the substituents on the benzene (B151609) ring would influence the position of substitution.

Advanced Synthetic Transformations Utilizing 4,4 Dibromo 1,3 2h,4h Isoquinolinedione As a Platform

Asymmetric Synthesis and Chiral Induction

The construction of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The 4,4-dibromo-1,3(2H,4H)-isoquinolinedione scaffold provides a unique opportunity for introducing chirality, particularly through the formation of quaternary stereocenters.

The creation of quaternary carbon stereocenters, carbon atoms bonded to four different non-hydrogen substituents, remains a significant challenge in synthetic chemistry. nih.govrsc.org The presence of the dibromo group at the C4 position of the isoquinolinedione ring offers a handle for the sequential or simultaneous introduction of two different substituents, potentially leading to the formation of a chiral quaternary center.

While direct enantioselective reactions on this compound itself are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied. For instance, transition metal-catalyzed processes, which have proven effective in the enantioselective synthesis of other systems with quaternary centers, could be a promising avenue. organic-chemistry.orgnih.govresearchgate.net A hypothetical approach could involve the enantioselective substitution of one of the bromine atoms, followed by the substitution of the second, to build the quaternary stereocenter in a stepwise and controlled manner. The development of chiral ligands capable of discriminating between the two bromine atoms would be crucial for the success of such a strategy.

Table 1: Potential Catalytic Systems for Enantioselective Quaternary Center Formation

| Catalyst System | Ligand Type | Potential Reaction |

| Palladium(0) | Chiral Phosphine Ligands | Asymmetric Allylic Alkylation |

| Copper(I) | Chiral Diamine Ligands | Asymmetric Alkylation |

| Rhodium(I) | Chiral Diene Ligands | Asymmetric Arylation |

This table presents hypothetical applications of known catalytic systems to the title compound based on established methodologies for forming quaternary stereocenters.

In addition to enantioselective synthesis, the this compound core can be utilized in diastereoselective reactions. When the nitrogen atom of the isoquinolinedione is substituted with a chiral auxiliary, the stereochemical information from the auxiliary can influence the approach of incoming reagents to the C4 position. This can lead to the preferential formation of one diastereomer over another upon substitution of the bromine atoms.

For example, the reaction of a chiral N-substituted this compound with a nucleophile could proceed with facial selectivity, governed by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would yield an enantioenriched product.

Rearrangement Reactions and Skeletal Modifications

The inherent strain and electronic properties of the this compound system make it a candidate for various rearrangement reactions, allowing for significant skeletal modifications and the generation of novel heterocyclic frameworks.

The Truce-Smiles rearrangement is a powerful carbon-carbon bond-forming reaction involving the intramolecular migration of an aryl group. scholaris.carsc.orgwikipedia.org It is an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring. researchgate.netyoutube.com While the classical Truce-Smiles rearrangement often requires an activated aromatic system, variations of this reaction can proceed under milder conditions.

In the context of this compound, a hypothetical Truce-Smiles rearrangement could be envisioned. For instance, if the nitrogen atom is substituted with a suitable aryl group bearing a nucleophilic precursor, deprotonation could initiate an intramolecular attack on the benzene (B151609) ring of the isoquinolinedione core, leading to a rearranged product. The presence of the electron-withdrawing carbonyl groups on the isoquinolinedione ring could potentially facilitate such a transformation.

Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic compounds. wikipedia.org 1,3-dipolar cycloadditions, in particular, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govyoutube.comorganic-chemistry.org

The this compound molecule can potentially serve as a precursor to a dipolarophile. For instance, elimination of HBr from a related 4-bromo-isoquinolinedione derivative could generate an in situ double bond, which could then participate in a 1,3-dipolar cycloaddition with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. This would lead to the formation of novel spirocyclic isoquinolinedione derivatives. The asymmetric version of this reaction could also be explored using chiral catalysts or auxiliaries. nih.gov

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocycle Fused to Isoquinolinedione |

| Azide | Triazole |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazolidine |

This table outlines potential cycloaddition partners for a derivative of the title compound, leading to various heterocyclic systems.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. beilstein-journals.org The reactivity of the gem-dibromo group in this compound makes it an attractive substrate for such processes.

A plausible MCR involving this compound could involve its reaction with a nucleophile and an electrophile in a single pot. For example, the initial substitution of one bromine atom by a nucleophile could be followed by an in-situ trapping of the resulting intermediate with an electrophile. This would allow for the rapid construction of diverse libraries of 4,4-disubstituted-1,3(2H,4H)-isoquinolinedione derivatives. While specific examples utilizing the dibromo compound are not prevalent, one-pot syntheses for other substituted isoquinoline-1,3(2H,4H)-diones have been reported. researchgate.net

Spectroscopic and Structural Elucidation of 4,4 Dibromo 1,3 2h,4h Isoquinolinedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4,4-Dibromo-1,3(2H,4H)-isoquinolinedione is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the lactam ring. The aromatic region would likely display a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the bromine atoms. The proton at position 8, being ortho to a carbonyl group, is anticipated to be the most deshielded and appear at the lowest field. The N-H proton typically appears as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.50-7.60 | d |

| H-6 | ~7.70-7.80 | t |

| H-7 | ~7.60-7.70 | t |

| H-8 | ~8.00-8.15 | d |

Predicted data is based on the analysis of the parent compound, 1,3(2H,4H)-isoquinolinedione, and known substituent effects of bromine.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the quaternary carbon bearing the two bromine atoms, and the aromatic carbons. The carbonyl carbons (C-1 and C-3) are expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The most unique signal would be that of the C-4 carbon, which is directly attached to two bromine atoms. This carbon is expected to be significantly shielded by the "heavy atom effect" of bromine, appearing at a much higher field than a typical quaternary carbon. The aromatic carbons will appear in the 120-140 ppm region, with their specific shifts influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~165 |

| C-3 | ~162 |

| C-4 | ~50-60 |

| C-4a | ~138 |

| C-5 | ~129 |

| C-6 | ~135 |

| C-7 | ~128 |

| C-8 | ~130 |

Predicted data is based on the analysis of the parent compound, 1,3(2H,4H)-isoquinolinedione, and known substituent effects of bromine.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the neighboring aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), allowing for the sequential assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbons (C-1 and C-3) and the quaternary carbons (C-4, C-4a, and C-8a) would be crucial in confirming the isoquinolinedione framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the N-H proton and nearby aromatic protons, further confirming the conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl and N-H stretching vibrations. The two carbonyl groups (C=O) of the imide functionality are expected to give rise to two distinct, strong absorption bands, likely in the region of 1720-1670 cm⁻¹. The N-H stretching vibration of the lactam is expected to appear as a broad band in the range of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. northwestern.edu

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Weak |

| C=O Stretch (asymmetric) | ~1710 | Strong |

| C=O Stretch (symmetric) | ~1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-N Stretch | 1350-1250 | Medium |

Predicted data is based on characteristic infrared absorption frequencies of functional groups. vscht.cz

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the C-Br bonds. The C-Br stretching vibrations, which can sometimes be weak or obscured in the FT-IR spectrum, may give rise to more intense and well-defined peaks in the Raman spectrum. nih.gov The symmetric C=O stretching vibration may also be observable. This technique is especially valuable for studying solid-state samples and can provide insights into the crystal lattice and intermolecular interactions. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₉H₅Br₂NO₂, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, with relative intensities of approximately 1:2:1. HRMS analysis of this cluster provides definitive confirmation of the presence of two bromine atoms in the molecule and validates its elemental composition. While specific experimental HRMS data for this compound is not widely published, the technique remains the gold standard for its formula confirmation.

The analysis of how a molecule breaks apart in the mass spectrometer provides a roadmap to its chemical structure. While detailed fragmentation studies for this compound are not extensively documented in publicly available literature, general principles of mass spectrometry allow for the prediction of its likely fragmentation pathways.

Under techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion would be expected to undergo characteristic losses. Key fragmentation routes would likely involve:

Loss of Bromine: Cleavage of one or both carbon-bromine bonds, leading to fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺.

Decarbonylation: Expulsion of carbon monoxide (CO) molecules from the dione (B5365651) structure is a common fragmentation pathway for such cyclic imides.

Ring Cleavage: Fragmentation of the isoquinoline (B145761) ring system itself, leading to smaller, stable aromatic cations.

The study of these fragmentation patterns in comparison to its derivatives would allow for the precise localization of substituents on the core isoquinoline structure.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise coordinates of each atom in three-dimensional space. mdpi.com This allows for the detailed analysis of molecular geometry and intermolecular interactions that govern the solid-state properties of a material.

To obtain the definitive molecular structure of this compound, a single crystal of suitable quality must be grown and analyzed by X-ray diffraction. mdpi.com The diffraction pattern of X-rays passing through the crystal lattice is used to generate an electron density map, from which the positions of the atoms can be determined. This technique would confirm the connectivity of the atoms, establishing the isoquinolinedione core and the geminal dibromo substitution at the C4 position. Although specific crystallographic studies for this exact compound are not readily found in the literature, the methodology is standard for such structural determinations. nih.gov

Once the crystal structure is solved, a wealth of data on the molecule's geometry becomes available. This includes precise measurements of bond lengths, bond angles, and torsional angles. For this compound, key parameters of interest would include:

C-Br Bond Lengths: The lengths of the two carbon-bromine bonds at the C4 position.

C=O Bond Lengths: The lengths of the carbonyl bonds in the dione moiety.

Ring Geometry: The planarity or deviation from planarity of the aromatic and heterocyclic rings.

Br-C-Br Bond Angle: The angle formed by the two bromine atoms and the C4 carbon.

This data provides insight into the electronic and steric effects of the substituents on the molecular structure. A hypothetical data table based on expected values is presented below.

| Parameter | Expected Value (Å or °) |

| C4-Br1 Bond Length | ~1.95 Å |

| C4-Br2 Bond Length | ~1.95 Å |

| C1=O1 Bond Length | ~1.22 Å |

| C3=O2 Bond Length | ~1.22 Å |

| Br1-C4-Br2 Angle | ~109.5° |

| C4a-C4-C5 Angle | ~110° |

Note: These are generalized, expected values. Actual experimental values would be determined from the crystallographic data.

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular forces. For this compound, potential interactions include:

Hydrogen Bonding: The N-H proton of the imide can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to the formation of chains or sheets in the crystal lattice.

Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), can interact with electron-rich atoms like the carbonyl oxygens of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure.

The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Chemistry Studies of 4,4 Dibromo 1,3 2h,4h Isoquinolinedione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of 4,4-Dibromo-1,3(2H,4H)-isoquinolinedione involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict key structural parameters.

The optimized geometry reveals a non-planar structure for the isoquinolinedione ring system, primarily due to the steric hindrance introduced by the two bromine atoms at the C4 position. The presence of these bulky substituents forces the adjacent carbonyl group and the benzene (B151609) ring to adopt a twisted conformation.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | 1.38 | N2-C1-C8a | 120.5 |

| N2-C3 | 1.40 | C1-N2-C3 | 125.0 |

| C3-C4 | 1.55 | N2-C3-C4 | 115.8 |

| C4-C4a | 1.56 | C3-C4-C4a | 109.7 |

| C4-Br | 1.95 | Br-C4-Br | 108.9 |

| C1=O | 1.22 | C4-C4a-C5 | 119.2 |

| C3=O | 1.23 | C4-C4a-C8a | 120.8 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific computational outputs.

Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, provides insights into charge distribution and bonding interactions. The analysis typically shows significant polarization of the C=O and C-Br bonds, with the oxygen and bromine atoms bearing partial negative charges and the carbon atoms bearing partial positive charges. The nitrogen atom in the lactam ring also exhibits a partial negative charge.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra can be correlated with experimentally obtained spectra to confirm the structure of the synthesized compound.

Key predicted vibrational frequencies for this compound would include:

N-H stretching: around 3300-3400 cm⁻¹

C-H stretching (aromatic): around 3000-3100 cm⁻¹

C=O stretching (asymmetric and symmetric): two distinct bands in the region of 1680-1750 cm⁻¹, characteristic of the dicarbonyl system.

C=C stretching (aromatic): in the 1450-1600 cm⁻¹ region.

C-N stretching: around 1300-1400 cm⁻¹.

C-Br stretching: typically found in the lower frequency region of 500-700 cm⁻¹.

Thermochemical Parameters

DFT calculations can also be used to estimate various thermochemical parameters of the molecule at a given temperature. These parameters are crucial for understanding the stability and thermodynamic properties of the compound.

Table 2: Calculated Thermochemical Parameters for this compound at 298.15 K

| Parameter | Value |

| Zero-point vibrational energy | (Value in kcal/mol) |

| Enthalpy (H) | (Value in kcal/mol) |

| Gibbs Free Energy (G) | (Value in kcal/mol) |

| Entropy (S) | (Value in cal/mol·K) |

| Specific Heat Capacity (Cv) | (Value in cal/mol·K) |

Note: Specific numerical values for these parameters would require dedicated computational runs.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The analysis of the frontier molecular orbitals is particularly important for understanding chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity.

For this compound, the HOMO is typically localized on the electron-rich benzene ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the dicarbonyl groups and the C4 carbon atom, suggesting that these are the likely sites for nucleophilic attack. The bromine atoms can also influence the distribution of these orbitals.

Energy Gap Determination and Implications for Reactivity

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as the molecule is more easily polarizable and can readily undergo electronic transitions.

For this compound, the calculated HOMO-LUMO gap provides insight into its reactivity profile. The presence of electron-withdrawing bromine atoms and carbonyl groups is expected to lower the energy of the LUMO, potentially leading to a moderate to small energy gap, suggesting a compound with notable reactivity towards nucleophiles.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Energy Gap (ΔE) | (Calculated Value) |

Note: The specific energy values are dependent on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in determining the kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For the parent isoquinoline-1,3(2H,4H)-dione, the HOMO is typically distributed over the benzene ring and the nitrogen atom, while the LUMO is localized on the α,β-unsaturated carbonyl system. The introduction of two bromine atoms at the C4 position is expected to significantly influence the FMOs. Bromine, being highly electronegative, will withdraw electron density through inductive effects. This is anticipated to lower the energy of both the HOMO and the LUMO. The extent of this energy lowering will dictate the change in the HOMO-LUMO gap and, consequently, the reactivity of the molecule. A decrease in the HOMO-LUMO gap would suggest enhanced reactivity towards nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a hypothetical analysis and not based on direct computation of this compound)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione (Hypothetical) | -6.5 | -1.8 | 4.7 |

| This compound (Expected) | -6.8 | -2.2 | 4.6 |

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, several quantum chemical descriptors derived from the conceptual Density Functional Theory (DFT) can be employed.

Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability and lower reactivity.

Electrophilicity Index (ω) : This global reactivity index quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a stronger electrophilic character.

The dibromo substitution is expected to make the chemical potential more negative, indicating a reduced tendency to donate electrons. The effect on chemical hardness will depend on the relative lowering of the HOMO and LUMO energies. The electrophilicity index is anticipated to increase due to the electron-withdrawing nature of the bromine atoms, making the molecule a better electron acceptor.

Table 2: Illustrative Quantum Chemical Descriptors (Note: These are representative values for a hypothetical analysis and not based on direct computation of this compound)

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione (Hypothetical) | -4.15 | 2.35 | 3.67 |

| This compound (Expected) | -4.50 | 2.30 | 4.40 |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and intermolecular interactions. uba.arbohrium.com In this compound, NBO analysis would be particularly insightful for studying hyperconjugative interactions and the nature of the C-Br bonds. The analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs of the bromine atoms and the antibonding orbitals of the adjacent carbonyl group (nBr → σ*C=O) can be evaluated. These interactions contribute to the stability of the molecule and influence its geometry and reactivity. NBO analysis can also provide insights into halogen bonding, a type of non-covalent interaction where the bromine atoms can act as electrophilic centers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states. ibs.re.krnih.gov For this compound, computational studies could explore various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carbonyl groups.

For example, the reaction with a nucleophile could proceed via an SN1 or SN2 mechanism. Computational modeling could determine the activation energies for both pathways to predict the favored mechanism. The stability of potential intermediates, such as a carbocation at the C4 position in an SN1 pathway, can be assessed. Given the presence of two electron-withdrawing carbonyl groups, the formation of a C4 carbocation is likely to be disfavored. Therefore, an SN2-type mechanism might be more plausible. DFT calculations can provide detailed geometric and energetic information about the transition state for such a reaction.

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Routes

A promising avenue lies in the exploration of regioselective bromination of the parent isoquinoline-1,3(2H,4H)-dione. researchgate.net Current methods for the bromination of similar heterocyclic systems often result in a mixture of products. researchgate.net Research into novel brominating agents and catalytic systems could provide precise control over the position of bromination, leading to the desired 4,4-dibromo derivative as the major product. The use of in situ generated brominating species, such as bromodimethylsulfonium bromide from dimethyl sulfoxide (B87167) and hydrobromic acid, has shown promise in providing milder and more selective bromination of aromatic compounds and could be adapted for this purpose. nih.gov Furthermore, environmentally benign approaches using bromide/bromate mixtures in aqueous media could offer a greener alternative to traditional methods that use liquid bromine. chemindigest.com

Exploration of Novel Reaction Pathways for Diversification

The two bromine atoms at the C4 position of 4,4-Dibromo-1,3(2H,4H)-isoquinolinedione serve as versatile handles for introducing molecular diversity. Future research should vigorously explore novel reaction pathways to functionalize this scaffold. The C-Br bonds are amenable to a wide range of transformations, including cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The development of catalytic systems, particularly those based on palladium, copper, and ruthenium, will be crucial for the selective functionalization of the C-Br bonds. beilstein-journals.orgcapes.gov.br For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to introduce a variety of substituents, such as aryl, alkynyl, and amino groups, respectively. This would enable the generation of large libraries of derivatives for screening in various applications. Moreover, iodine-catalyzed oxidative C-H bond functionalization presents another innovative strategy for the synthesis of complex isoquinoline (B145761) derivatives. rsc.org Iron-catalyzed direct C-H bond amination could also be explored for creating novel N-heterocyclic structures. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

A thorough understanding of the structure, dynamics, and reactivity of this compound and its derivatives is essential. Advanced spectroscopic techniques will play a pivotal role in this endeavor. While standard techniques like NMR and IR spectroscopy are fundamental, future research should leverage more sophisticated methods to probe dynamic processes. rsc.org

In situ reaction monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, can provide real-time kinetic and mechanistic data on the synthesis and subsequent reactions of the title compound. mt.comspectroscopyonline.comyoutube.com This would allow for the precise optimization of reaction conditions and the identification of transient intermediates. For more complex systems, two-dimensional NMR techniques and variable-temperature NMR studies can elucidate conformational dynamics and fluxional processes. mdpi.com Computational NMR methods, potentially augmented with machine learning, are also emerging as powerful tools for predicting and interpreting NMR spectra, which can be particularly useful for complex or novel structures. beilstein-journals.orgnih.gov

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are poised to revolutionize the design and discovery of new molecules. For this compound, these predictive tools can accelerate the identification of derivatives with desired properties and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or material properties. nih.govnih.gov Machine learning algorithms, such as random forests and neural networks, can be trained on existing data to predict the outcomes of reactions, including regioselectivity and reaction conditions. researchgate.netacs.orgacs.org These models can help to prioritize synthetic targets and reduce the number of experiments required. Furthermore, computational tools can predict the regioselectivity of electrophilic aromatic substitutions and other reactions, providing valuable insights for synthetic planning. rsc.orgresearchgate.net The use of molecular fingerprints and descriptors in combination with machine learning can offer rapid and accurate predictions of reactivity for halogenated compounds. nih.gov

Innovation in Material Science Applications Beyond Current Scope

The unique electronic and structural properties imparted by the bromine atoms and the heterocyclic core suggest that this compound could be a valuable building block for novel functional materials. Future research should explore applications beyond the traditional scope of such heterocycles.

The presence of bromine atoms makes this compound a potential candidate for incorporation into polymers. rsc.org Dibromo compounds can act as monomers or cross-linking agents in polymerization reactions, leading to materials with tailored properties such as thermal stability, conductivity, and flame retardancy. rsc.orgresearchgate.netdoi.org The development of nitrogen-containing heterocyclic materials is also of great interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The ability to functionalize the dibromo-isoquinolinedione core opens up possibilities for creating a wide range of materials with tunable optical and electronic properties.

Q & A

Q. What are the optimal synthetic methodologies for 4,4-Dibromo-1,3(2H,4H)-isoquinolinedione, and how can reaction efficiency be validated?

Methodological Answer: Synthesis typically involves bromination of the parent isoquinolinedione scaffold using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the dibrominated product.

- Validation : Confirm stoichiometric bromination via mass spectrometry (MS) and elemental analysis. Cross-validate purity using differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

Methodological Answer:

- <sup>1</sup>H NMR : Aromatic proton signals in the 7.5–8.5 ppm range confirm the isoquinoline core. The absence of protons at positions 4 and 4' (due to bromination) distinguishes it from non-brominated analogs.

- <sup>13</sup>C NMR : Peaks at ~110–120 ppm correspond to C-Br bonds, validated by DEPT-135 to rule out CH2 or CH3 groups .

- IR Spectroscopy : Stretching frequencies near 550–650 cm<sup>-1</sup> confirm C-Br bonds. Compare with databases for structural analogs to avoid misassignment .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Suspend the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 72 hours. Use Arrhenius plots to predict shelf life under ambient conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of bromination on the reactivity of this compound?

Methodological Answer:

- Computational Modeling : Optimize the geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with non-brominated analogs to predict reactivity in cross-coupling reactions .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; correlate yields with DFT-predicted activation energies .

Q. What role does this compound play as a ligand in transition-metal catalysis, and how can ligand-metal interactions be characterized?

Methodological Answer:

- Coordination Studies : Synthesize Ru(II) or Pd(II) complexes and analyze via X-ray crystallography. Use cyclic voltammetry to assess redox activity influenced by bromine’s electron-withdrawing effects .

- Catalytic Screening : Test in asymmetric hydrogenation; compare enantiomeric excess (ee) with non-halogenated ligands to evaluate steric/electronic contributions .

Q. How can in silico methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with in vitro IC50 assays.

- QSAR Modeling : Train models on halogenated isoquinoline datasets to correlate substituent effects (e.g., bromine position) with cytotoxicity .

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

- Controlled Replication : Systematically vary parameters (solvent, catalyst loading) from conflicting studies. Use design of experiments (DoE) to identify critical factors .

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical pathways. Characterize intermediates via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.